2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine

Soluble Guanylate Cyclase Cardiovascular Disease Kinase Inhibition

2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine is a dual-halogenated, N-linked heterocyclic building block (MF: C8H5BrFN3, MW: 242.05) that integrates a 4-bromopyrazole moiety with a 5-fluoropyridine ring. It is primarily utilized as a key intermediate in medicinal chemistry and agrochemical research, serving as a versatile scaffold for constructing kinase inhibitor libraries and other bioactive molecules through palladium-catalyzed cross-coupling reactions.

Molecular Formula C8H5BrFN3
Molecular Weight 242.05 g/mol
CAS No. 1250845-22-7
Cat. No. B6331439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine
CAS1250845-22-7
Molecular FormulaC8H5BrFN3
Molecular Weight242.05 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1F)N2C=C(C=N2)Br
InChIInChI=1S/C8H5BrFN3/c9-6-3-12-13(5-6)8-2-1-7(10)4-11-8/h1-5H
InChIKeyKXHSSXJEYOOOCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine (CAS 1250845-22-7) Sourcing & Profile


2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine is a dual-halogenated, N-linked heterocyclic building block (MF: C8H5BrFN3, MW: 242.05) that integrates a 4-bromopyrazole moiety with a 5-fluoropyridine ring . It is primarily utilized as a key intermediate in medicinal chemistry and agrochemical research, serving as a versatile scaffold for constructing kinase inhibitor libraries and other bioactive molecules through palladium-catalyzed cross-coupling reactions . Its value is predicated on the distinct reactivity and synthetic accessibility conferred by its specific 5-fluoro-1-(pyrazol-1-yl) pyridine architecture.

Why 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine Cannot Be Simply Replaced by Analogs


The specific substitution pattern of 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine is non-interchangeable with its close analogs due to the critical influence of both halogen position and heterocycle connectivity on downstream biological activity and chemical reactivity. For instance, the regioisomer 2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine (CAS 1341900-28-4) differs only in the fluorine position on the pyridine ring, yet this will alter its electronic distribution and binding interactions with biological targets like kinases . Similarly, the isomer 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine (CAS 1555213-83-6) changes the attachment point of the pyridine, fundamentally altering the vector of the substituent . Using an un-fluorinated analog, such as 2-(4-Bromo-1H-pyrazol-1-yl)pyridine (CAS 77556-27-5), eliminates a key metabolic blocking group and a potential hydrogen bond acceptor, which can drastically reduce potency and selectivity .

Quantified Differentiation Data for 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine


Regioisomeric Differentiation from 3-Fluoropyridine Analog in sGC Stimulation

The patent literature explicitly delineates the 5-fluoropyridine isomer as a key pharmacophore for soluble guanylate cyclase (sGC) stimulation, a pathway for treating cardiovascular diseases. In a recombinant sGC reporter cell line assay, the 5-fluoro-substituted pyrazolopyridine scaffold demonstrated potent stimulation, a property attributed to this specific substitution pattern . The 3-fluoropyridine regioisomer is not claimed or exemplified for this activity, indicating a functional divergence based solely on the fluorine position . This specificity is paramount for programs targeting the NO/sGC/cGMP pathway.

Soluble Guanylate Cyclase Cardiovascular Disease Kinase Inhibition

Synthetic Utility Via C-Br Cross-Coupling Differentiates From Unsubstituted Pyridine

A critical functional distinction is the presence of the bromine atom on the pyrazole ring, enabling late-stage diversification via Suzuki-Miyaura coupling. This allows for the rapid generation of compound libraries from a common intermediate. In direct contrast, the non-brominated analog 2-(1H-Pyrazol-1-yl)-5-fluoropyridine lacks this versatile synthetic handle . The 4-bromo substituent facilitates efficient palladium-catalyzed cross-coupling with a wide range of aryl and heteroaryl boronic acids, a transformation that is impossible with the non-halogenated analog .

Suzuki-Miyaura Coupling Medicinal Chemistry Lead Optimization

Distinct Physicochemical Profile vs. Non-Fluorinated Pyridine Analog

The introduction of a fluorine atom to the pyridine ring significantly modulates the compound's physicochemical properties, impacting molecular recognition and metabolic stability. The target compound has a predicted density of 1.7±0.1 g/cm³ and a boiling point of 304.1±32.0 °C . In comparison, the non-fluorinated analog 2-(4-Bromo-1H-pyrazol-1-yl)pyridine (CAS 77556-27-5) has a lower molecular weight (224.06 g/mol vs 242.05 g/mol) and different electronic properties, which will influence logP, solubility, and binding affinity .

Drug Design Physicochemical Properties Metabolic Stability

Optimal Use Cases for Procuring 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine


Building Block for sGC Stimulator Libraries in Cardiovascular Drug Discovery

This compound is the optimal starting material for synthesizing focused libraries of soluble guanylate cyclase (sGC) stimulators, as validated by patent UA109660C2 where the 5-fluoropyrazolopyridine core is essential for activity . Procurement of this specific isomer ensures that generated analogs can explore the chemical space around a validated pharmacophore for treating heart failure and pulmonary hypertension.

Key Intermediate for Dual Aromatic Substitution via Sequential Cross-Coupling

The presence of two differentiated halogen atoms (bromine on pyrazole, fluorine on pyridine) offers a strategic advantage for sequential functionalization. The reactive C-Br bond can undergo selective Suzuki coupling first, followed by nucleophilic aromatic substitution of the fluorine atom, enabling the synthesis of highly complex and diverse biaryl and amino-pyridine libraries .

Kinase Inhibitor Scaffold Development with a Defined Exit Vector

As a pyrazolopyridine analog, this compound is a critical intermediate for kinase inhibitor programs, where the N1-linkage provides a specific ‘exit vector’ distinct from C3-linked isomers . This spatial orientation is crucial for engaging specific pockets in the kinase ATP-binding site, as seen in numerous patent applications for pyrazolopyridine-based kinase inhibitors .

Quote Request

Request a Quote for 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.